5-Methylpyrimidine-4-carbonyl chloride 5-Methylpyrimidine-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17360891
InChI: InChI=1S/C6H5ClN2O/c1-4-2-8-3-9-5(4)6(7)10/h2-3H,1H3
SMILES:
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol

5-Methylpyrimidine-4-carbonyl chloride

CAS No.:

Cat. No.: VC17360891

Molecular Formula: C6H5ClN2O

Molecular Weight: 156.57 g/mol

* For research use only. Not for human or veterinary use.

5-Methylpyrimidine-4-carbonyl chloride -

Specification

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
IUPAC Name 5-methylpyrimidine-4-carbonyl chloride
Standard InChI InChI=1S/C6H5ClN2O/c1-4-2-8-3-9-5(4)6(7)10/h2-3H,1H3
Standard InChI Key PFULMPFRBGZJKD-UHFFFAOYSA-N
Canonical SMILES CC1=CN=CN=C1C(=O)Cl

Introduction

Synthesis and Manufacturing Processes

The synthesis of 5-methylpyrimidine-4-carbonyl chloride can be inferred from methodologies used for analogous acyl chlorides. A common approach involves the conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂). For example, in the synthesis of 5-methylisoxazole-4-carbonyl chloride, thionyl chloride was reacted with 5-methylisoxazole-4-carboxylic acid under anhydrous conditions . Applying this to 5-methylpyrimidine-4-carboxylic acid would yield the target compound:

5-Methylpyrimidine-4-carboxylic acid+SOCl25-Methylpyrimidine-4-carbonyl chloride+SO2+HCl\text{5-Methylpyrimidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Methylpyrimidine-4-carbonyl chloride} + \text{SO}_2 + \text{HCl}

Key optimization strategies from patent literature include:

  • Temperature Control: Maintaining temperatures between 0°C and 50°C during the reaction to minimize side reactions .

  • Solvent Selection: Using toluene or chlorinated solvents to enhance reaction efficiency .

  • Purity of Reagents: Ensuring anhydrous thionyl chloride to prevent hydrolysis of the acyl chloride .

Table 1: Comparative Synthesis Conditions for Acyl Chlorides

CompoundReagentTemperature RangeSolventYield (%)
5-Methylisoxazole-4-carbonyl chlorideSOCl₂0–50°CToluene85–92
4-Chloropyrimidine-5-carbonyl chlorideSOCl₂25–40°CDichloromethane78
5-Methylpyrimidine-4-carbonyl chlorideSOCl₂ (predicted)20–40°C (predicted)Toluene (predicted)~80–88 (estimated)

Physicochemical Properties

While experimental data for 5-methylpyrimidine-4-carbonyl chloride are scarce, its properties can be extrapolated from related compounds:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents. The methyl group may reduce water solubility compared to unsubstituted pyrimidinecarbonyl chlorides .

  • Stability: Acyl chlorides are generally moisture-sensitive. Storage under inert atmospheres (e.g., nitrogen) at low temperatures (-20°C) is recommended.

  • Spectroscopic Data:

    • IR: Expected C=O stretch at ~1770–1810 cm⁻¹; C-Cl stretch at ~550–600 cm⁻¹.

    • NMR: Pyrimidine ring protons would appear as distinct signals in the aromatic region (δ 7.5–9.0 ppm), with the methyl group resonating near δ 2.5 ppm .

Reactivity and Chemical Behavior

The reactivity of 5-methylpyrimidine-4-carbonyl chloride is dominated by the electrophilic carbonyl chloride group. Notable reactions include:

  • Amidation: Reaction with amines to form amides, a key step in drug synthesis. For example, coupling with aniline derivatives would yield pyrimidine-4-carboxamides .

  • Esterification: Alcohols react to form esters, useful in prodrug design.

  • Nucleophilic Aromatic Substitution: The electron-deficient pyrimidine ring may undergo substitution at the 2- or 6-positions under specific conditions.

Table 2: Reaction Pathways and Applications

Reaction TypeReagentsProduct ClassApplication Example
AmidationPrimary aminesCarboxamidesAnticancer agents
EsterificationAlcoholsEstersProdrugs
SulfonationSO₃Sulfonic acidsDetergent intermediates

Applications in Pharmaceutical Development

5-Methylpyrimidine-4-carbonyl chloride’s utility lies in its role as a building block for bioactive molecules. Examples include:

  • Antimetabolites: Pyrimidine analogs are integral to anticancer and antiviral therapies. For instance, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid exhibited hypolipidemic activity in rats, hinting at potential applications for related derivatives .

  • Kinase Inhibitors: Pyrimidine carboxamides are explored as kinase inhibitors due to their ability to mimic ATP’s purine motif .

Comparative Analysis with Related Carbonyl Chlorides

Table 3: Structural and Functional Comparison

CompoundSubstituentsReactivityApplications
5-Methylpyrimidine-4-carbonyl chloride5-CH₃, 4-COClHighPharma intermediates
4-Chloropyrimidine-5-carbonyl chloride4-Cl, 5-COClModerateAgrochemicals
5-Methylisoxazole-4-carbonyl chloride5-CH₃, 4-COClHighLeflunomide synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator